molecular formula C16H26N2 B14593374 Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- CAS No. 61581-01-9

Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-

Cat. No.: B14593374
CAS No.: 61581-01-9
M. Wt: 246.39 g/mol
InChI Key: PFTNRUJGXMRQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- is a complex organic compound featuring a pyrrolidine ring. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry due to its versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine derivatives typically involves the cyclization of appropriate precursors. For instance, pyrrolidine can be synthesized by the reaction of 1,4-butanediol and ammonia at elevated temperatures (165–200°C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This method can be adapted to introduce various substituents, leading to the formation of more complex derivatives like Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves continuous flow reactors and fixed-bed catalysts to ensure high yields and purity. The process typically includes multiple stages of purification and separation, such as extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine derivatives undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Nucleophiles: Halides, alkoxides, and amines are frequently used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine can yield pyrrolidone, while nucleophilic substitution can introduce various functional groups into the pyrrolidine ring .

Scientific Research Applications

Pyrrolidine derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets. For instance, pyrrolidine can activate ketones and aldehydes toward nucleophilic addition by forming enamines . This activation facilitates various chemical transformations, making pyrrolidine derivatives valuable in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- is unique due to its specific functional groups, which confer enhanced reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial settings.

Properties

CAS No.

61581-01-9

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

1-[(3-methylidene-2-pyrrolidin-1-ylcyclohexen-1-yl)methyl]pyrrolidine

InChI

InChI=1S/C16H26N2/c1-14-7-6-8-15(13-17-9-2-3-10-17)16(14)18-11-4-5-12-18/h1-13H2

InChI Key

PFTNRUJGXMRQKI-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC(=C1N2CCCC2)CN3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.